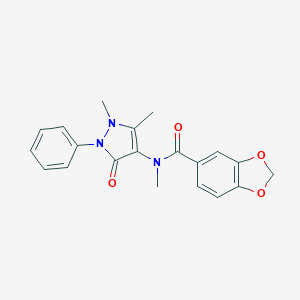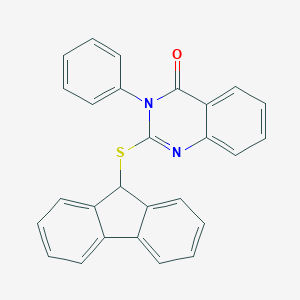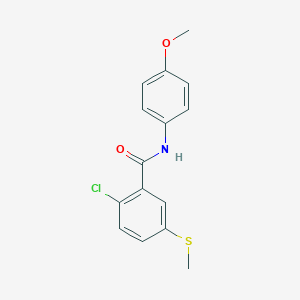![molecular formula C15H16N2OS B299660 N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide, commonly known as TPCA-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPCA-1 belongs to the class of small molecule inhibitors that selectively target the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response, inflammation, and cell survival.
作用机制
The NF-κB pathway is a key regulator of immune response, inflammation, and cell survival. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB pathway leads to the translocation of NF-κB subunits from the cytoplasm to the nucleus, where they regulate the transcription of various genes involved in inflammation, cell survival, and proliferation. TPCA-1 selectively inhibits the activation of NF-κB pathway by targeting the upstream kinase IKKβ, which phosphorylates and activates the NF-κB subunit p65. By inhibiting the activation of NF-κB pathway, TPCA-1 suppresses the expression of various pro-inflammatory cytokines and chemokines, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPCA-1 have been extensively studied in vitro and in vivo. In cancer cells, TPCA-1 has been shown to induce apoptosis, inhibit proliferation, and enhance the efficacy of chemotherapy. In animal models of inflammation, TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the severity of inflammatory diseases such as colitis and arthritis. Moreover, TPCA-1 has been demonstrated to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
实验室实验的优点和局限性
TPCA-1 has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific targeting of this pathway without affecting other signaling pathways. Moreover, TPCA-1 has been shown to have a good pharmacokinetic profile, with a half-life of around 2 hours in mice. However, TPCA-1 has some limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some assays. Moreover, TPCA-1 has been shown to have some off-target effects, such as the inhibition of other kinases such as JNK and p38.
未来方向
There are several future directions for the research on TPCA-1. One direction is to further investigate the potential therapeutic applications of TPCA-1 in various diseases such as cancer, inflammation, and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of the NF-κB pathway based on the structure of TPCA-1. Moreover, the combination of TPCA-1 with other drugs such as immunotherapies and targeted therapies could be explored to enhance the efficacy of cancer treatment. Finally, the development of more efficient methods for the synthesis and purification of TPCA-1 could facilitate its use in lab experiments.
合成方法
The synthesis of TPCA-1 involves the reaction of 2-thiophenecarboxylic acid with 3-(1-pyrrolidinyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature, and the resulting product is purified by column chromatography or recrystallization. The yield of TPCA-1 is typically around 50-60%.
科学研究应用
TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The selective inhibition of NF-κB pathway by TPCA-1 has been shown to suppress the growth and survival of cancer cells, enhance the efficacy of chemotherapy, and reduce inflammation in animal models. Moreover, TPCA-1 has been demonstrated to have a synergistic effect with other drugs such as doxorubicin and cisplatin in cancer treatment. In addition, TPCA-1 has been shown to have a protective effect on the liver and kidney in animal models of sepsis and ischemia-reperfusion injury.
属性
分子式 |
C15H16N2OS |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
N-(3-pyrrolidin-1-ylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS/c18-15(14-7-4-10-19-14)16-12-5-3-6-13(11-12)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
InChI 键 |
MXJSSBWIVHLFQW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC(=CC=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)
![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

